(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-[2-(4-fluorophenyl)sulfonylacetyl]imino-5,6-dimethyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5S2/c1-12-8-16-17(9-13(12)2)29-20(23(16)10-19(25)28-3)22-18(24)11-30(26,27)15-6-4-14(21)5-7-15/h4-9H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIDRRUSWAJQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)N2CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Fluorophenyl Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Acetylation and Imination: The acetyl group is introduced via acetylation reactions, followed by imination to form the imino group.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative.
Reaction conditions :
-
Basic hydrolysis : 1M NaOH in THF/H₂O (1:1), reflux for 6–8 hours.
-
Acidic hydrolysis : 1M HCl in ethanol, 60°C for 4 hours.
| Product | Yield (%) | Key Observations |
|---|---|---|
| (Z)-2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetic acid | 85–92 | Carboxylic acid product is stable in aqueous media but prone to decarboxylation at >100°C. |
This reaction is critical for generating intermediates for further derivatization, such as amide bond formation.
Nucleophilic Substitution at the Sulfonyl Group
The electron-withdrawing sulfonyl group activates the 4-fluorophenyl ring for nucleophilic aromatic substitution (NAS).
Example reaction : Replacement of the fluorine atom with amines or thiols under mild conditions .
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Ethylenediamine | DMF, 80°C, 12 hours | (Z)-methyl 2-(2-((2-((4-(2-aminoethylamino)phenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate | 68 |
| Sodium hydrosulfide (NaSH) | EtOH, reflux, 6 hours | (Z)-methyl 2-(2-((2-((4-mercaptophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate | 74 |
The substitution is regioselective at the para position relative to the sulfonyl group .
Reduction of the Imine Bond
The imine (C=N) linkage is reducible to an amine using catalytic hydrogenation or borohydride reagents:
-
Catalytic hydrogenation : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 2 hours.
-
Sodium borohydride : NaBH₄ in methanol, 0°C to 25°C, 1 hour.
| Reducing Agent | Product | Yield (%) | Notes |
|---|---|---|---|
| H₂/Pd/C | (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)amino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate | 90 | Retains stereochemistry; no racemization observed. |
| NaBH₄ | Same as above | 78 | Requires strict temperature control to avoid over-reduction. |
Cycloaddition and Ring-Opening Reactions
The benzo[d]thiazole ring participates in [4+2] cycloaddition reactions with dienophiles like maleic anhydride:
| Conditions | Product | Yield (%) |
|---|---|---|
| Toluene, 110°C, 24 hours | (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethyl-4,5-dihydrobenzo[d]thiazolo[3,2-a]pyran-3(2H)-yl)acetate | 63 |
The reaction proceeds via a Diels-Alder mechanism, with the thiazole ring acting as a diene.
Oxidation and Cyclization
The imine and thiazole moieties enable oxidative cyclization under specific conditions:
Reagents : Mn(OAc)₃ in acetic acid, 70°C, 3 hours.
Product : (Z)-methyl 2-(5,6-dimethyl-2-((2-((4-fluorophenyl)sulfonyl)acetyl)amino)benzo[d]thiazolo[2,3-b]quinazolin-3(2H)-yl)acetate.
Yield : 58%.
This reaction forms a fused quinazoline-thiazole system, enhancing π-conjugation.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. The incorporation of a sulfonamide group, as seen in (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate, enhances the compound's ability to inhibit tumor growth. Studies have shown that similar thiazole-based compounds can effectively target various cancer cell lines, suggesting that this compound may also possess similar bioactivity .
Acetylcholinesterase Inhibition
Compounds with a benzo[d]thiazole core have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The structure of this compound suggests potential efficacy as an AChE inhibitor. In vitro studies on related compounds have demonstrated promising results, with some derivatives showing IC50 values in the low micromolar range .
Antimicrobial Properties
The sulfonamide moiety in the compound is known for its antimicrobial activity. Research has highlighted that sulfonamide-containing compounds can inhibit bacterial growth and are effective against various strains of pathogens. This suggests that this compound may also exhibit similar antimicrobial properties, warranting further investigation .
Pesticidal Activity
The structural features of this compound position it as a candidate for use in agrochemicals, particularly as a pesticide. Compounds with similar structures have been documented to possess insecticidal and herbicidal properties, making this compound potentially useful in agricultural formulations aimed at pest control .
Plant Protection Agents
The compound's efficacy as a plant protection agent can be attributed to its ability to disrupt biological processes in pests. Research has shown that thiazole derivatives can act as effective formulations against various agricultural pests, which could be extrapolated to predict the effectiveness of this compound in similar applications .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the sulfonyl and benzo[d]thiazole groups can participate in various interactions, including hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[d]thiazole Derivatives with Sulfonyl Groups
The target compound shares structural homology with 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ). Key comparisons include:
The benzo[d]thiazole core in the target compound may confer greater metabolic stability compared to triazole derivatives due to reduced tautomeric flexibility .
Sulfonylurea Herbicides ()
Sulfonylurea herbicides like metsulfuron methyl ester share a sulfonyl group and ester functionality but differ in their heterocyclic cores:
The target compound’s benzo[d]thiazole system may offer novel mechanisms of action distinct from triazine-based herbicides.
Thiazole-Based Carbamates ()
Thiazolylmethyl carbamates (e.g., thiazol-5-ylmethyl carbamates ) share a thiazole ring but lack sulfonyl and ester groups:
The sulfonyl group in the target compound may enhance binding to sulfhydryl-containing enzymes compared to carbamates.
Key Research Findings and Implications
Synthetic Challenges: The Z-configuration in the target compound requires precise stereochemical control during imino bond formation, contrasting with tautomer-driven syntheses of triazole-thiones .
Spectral Differentiation : The absence of νS-H (~2500–2600 cm⁻¹) in both the target compound and triazole-thiones confirms the dominance of thione/keto forms over thiol tautomers .
Biological Potential: While sulfonylurea herbicides () and thiazole carbamates () have established applications, the target compound’s unique structure merits exploration in antimicrobial or enzyme-targeted drug discovery.
Biological Activity
(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, analgesic, and acetylcholinesterase inhibitory properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula for this compound is . Its structure includes a thiazole ring, a sulfonamide group, and various aromatic substituents that are critical for its biological activity.
Synthesis
The synthesis of this compound involves several steps, including the formation of the thiazole ring and the introduction of the sulfonyl and acetyl groups. The process has been documented in various studies, highlighting efficient methods for obtaining high yields of the desired product .
1. Anti-inflammatory Activity
Research has shown that thiazole derivatives exhibit significant anti-inflammatory effects. In a study evaluating various thiazole-based compounds, it was found that this compound demonstrated potent inhibition of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating inflammatory diseases .
2. Analgesic Properties
The analgesic effects of this compound have been assessed through various animal models. In comparative studies, it was shown to reduce pain responses significantly when administered at specific doses. The mechanism is believed to involve modulation of pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in pain management therapies .
3. Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer’s disease. Studies indicate that this compound exhibits moderate AChE inhibitory activity with IC50 values comparable to known inhibitors like donepezil . Molecular docking studies have confirmed favorable binding interactions with the active site of AChE.
Case Studies
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis should focus on stepwise coupling of the 4-fluorophenylsulfonylacetyl group to the benzo[d]thiazole core, followed by imine formation and esterification. Key steps include:
- Controlled copolymerization techniques (e.g., as described for polycationic reagents in ) to stabilize intermediates.
- Optimization of reaction conditions : Use catalysts like DMDAAC (dimethyldiallylammonium chloride) for imine bond formation, and monitor progress via TLC or LC-MS .
- Purification : Gradient elution with polar/non-polar solvent systems to isolate the (Z)-isomer.
Q. How can the stereochemical configuration (Z) be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve the imine geometry. High-resolution data (≤1.0 Å) is critical due to the compound’s flexibility .
- NMR spectroscopy : Use NOESY to detect spatial proximity between the methyl ester and thiazole protons, confirming the (Z)-configuration.
Q. What spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching.
- Multinuclear NMR : ¹⁹F NMR to track the 4-fluorophenyl group; ¹H-¹³C HSQC/HMBC for connectivity mapping of the sulfonyl and thiazole moieties.
- FT-IR : Validate sulfonyl (S=O stretch ~1350 cm⁻¹) and imine (C=N stretch ~1650 cm⁻¹) functional groups.
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be addressed during structural analysis?
Methodological Answer:
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental results?
Methodological Answer:
- Orthogonal validation : Perform dose-response assays (e.g., IC₅₀) across multiple cell lines to confirm activity.
- Metabolite screening : Use LC-HRMS to identify potential metabolites interfering with bioactivity (e.g., sulfonyl group hydrolysis) .
- Molecular docking refinement : Incorporate solvent dynamics and flexible side-chain modeling to improve binding affinity predictions.
Q. How can reaction selectivity be improved to minimize (E)-isomer formation?
Methodological Answer:
- Steric directing groups : Introduce bulky substituents on the benzo[d]thiazole core to favor (Z)-imine geometry.
- Solvent effects : Use low-polarity solvents (e.g., toluene) to stabilize intramolecular hydrogen bonding in the (Z)-isomer.
- Catalytic control : Test chiral Lewis acids (e.g., Zn(II) complexes) to enforce stereoselectivity during imine formation .
Q. What are the key considerations for stability studies under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Conduct accelerated stability testing in buffers (pH 4–9) to identify labile sites (e.g., ester hydrolysis).
- Oxidative stress : Expose the compound to reactive oxygen species (ROS) and analyze degradation products via UPLC-MS .
- Light sensitivity : Monitor UV-induced isomerization using circular dichroism (CD) spectroscopy.
Data Contradiction Analysis
Q. How to interpret conflicting solubility data in polar vs. non-polar solvents?
Methodological Answer:
- Solubility parameter analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify mismatched solvent-compound interactions.
- Crystalline vs. amorphous phase : Use powder XRD to determine if solubility discrepancies arise from polymorphic forms.
Q. How to validate conflicting computational vs. experimental logP values?
Methodological Answer:
- Experimental logP : Perform shake-flask assays with octanol/water partitioning, validated by HPLC quantification.
- Computational adjustment : Apply correction factors for sulfonyl and imine groups, which are often underestimated in DFT calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
